molecular formula C13H12N2O4S B4278727 N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide

N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B4278727
M. Wt: 292.31 g/mol
InChI Key: QNIDTUKHFQXXOD-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide, also known as MNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide varies depending on its application. In anticancer studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antimalarial studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been found to inhibit the growth of Plasmodium falciparum by disrupting the heme detoxification pathway. In biochemistry studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide acts as a fluorescent probe by binding to specific amino acid residues in proteins.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In antimalarial studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to inhibit the growth of the malaria parasite. In biochemistry studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been used to study protein-ligand interactions. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has also been investigated for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments, including its high yield synthesis, stability, and versatility in various applications. However, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide research, including its potential use in drug development, materials science, and bioimaging. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide derivatives with improved solubility and reduced toxicity could be developed for use in drug development. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could also be explored for its potential use in organic electronics and optoelectronics. Additionally, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could be further studied for its potential use as a fluorescent probe in bioimaging applications.
Conclusion:
In conclusion, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could lead to significant breakthroughs in drug development, materials science, and bioimaging.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been investigated for its anticancer, antimalarial, and antimicrobial activities. In biochemistry, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been used as a fluorescent probe to study protein-ligand interactions. In materials science, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been explored for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8-3-6-12(20-8)13(16)14-10-5-4-9(19-2)7-11(10)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIDTUKHFQXXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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